molecular formula C10H8N2O2 B3356976 1-(pyridin-3-ylmethyl)-1h-pyrrole-2,5-dione CAS No. 6970-35-0

1-(pyridin-3-ylmethyl)-1h-pyrrole-2,5-dione

Cat. No.: B3356976
CAS No.: 6970-35-0
M. Wt: 188.18 g/mol
InChI Key: HHZAECLKJPABDN-UHFFFAOYSA-N
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Description

Significance of the Pyrrole-2,5-dione (Maleimide) Core in Modern Chemical Research

The pyrrole-2,5-dione ring, commonly known as the maleimide (B117702) group, is a privileged scaffold in modern chemical research due to its versatile reactivity and diverse applications. Maleimides are characterized by an unsaturated imide ring that renders them susceptible to a variety of chemical transformations, most notably Michael addition reactions with nucleophiles such as thiols. This high reactivity and specificity with thiol groups have made maleimides invaluable tools in bioconjugation chemistry for the labeling and crosslinking of proteins and other biomolecules.

Beyond bioconjugation, the maleimide core is a prominent feature in numerous biologically active molecules. Derivatives of pyrrole-2,5-dione have been investigated for a wide range of pharmacological activities, including as inhibitors of cholesterol absorption, which can play a role in suppressing the formation of foam cells and inflammatory responses associated with atherosclerosis. organic-chemistry.org Furthermore, the rigid, planar structure of the maleimide ring serves as a useful building block in the synthesis of more complex heterocyclic systems and polymers with tailored electronic and physical properties.

Role of the N-Substituent in Modulating Chemical and Biological Properties of Maleimides

Moreover, the N-substituent is a key determinant of the biological activity of maleimide derivatives. By varying the substituent, researchers can tune the molecule's solubility, lipophilicity, and ability to interact with biological targets. For instance, the introduction of specific pharmacophores via the N-substituent can lead to the development of potent and selective enzyme inhibitors or receptor ligands. The synthesis of N-substituted maleimides is often achieved through the condensation of maleic anhydride (B1165640) with a primary amine, followed by cyclodehydration, allowing for a wide diversity of substituents to be readily incorporated.

Overview of Pyridine-Containing Heterocycles and Their Research Significance

Pyridine (B92270) is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is a common motif in a vast array of natural products, pharmaceuticals, and functional materials. Its presence can significantly influence a molecule's properties, such as its basicity, polarity, and ability to participate in hydrogen bonding and metal coordination.

In medicinal chemistry, pyridine-containing compounds are of immense importance and are found in numerous approved drugs with diverse therapeutic applications. The pyridine ring can act as a bioisostere for a phenyl group, offering advantages such as improved metabolic stability and aqueous solubility. The nitrogen atom in the pyridine ring can also serve as a key interaction point with biological targets. The research significance of pyridine derivatives extends to materials science, where they are utilized in the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The functionalization of the pyridine ring at its various positions allows for fine-tuning of the electronic and steric properties of the resulting molecules.

In the case of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, the pyridin-3-ylmethyl substituent introduces a basic nitrogen atom and an aromatic system, which can be expected to influence the molecule's solubility, biological target interactions, and potential for further chemical modification.

Data and Properties of Related Compounds

Table 1: Physicochemical Properties of Maleimide and a Related N-Substituted Maleimide

PropertyMaleimideN-Phenylmaleimide
CAS Number 541-59-3941-69-5
Molecular Formula C₄H₃NO₂C₁₀H₇NO₂
Molecular Weight 97.07 g/mol 173.17 g/mol
Melting Point 91-93 °CNot available
Boiling Point Not availableNot available
LogP (Octanol/Water) -0.801Not available

Note: The data in this table is for comparative purposes and does not represent the properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZAECLKJPABDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286693
Record name 1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
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Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-35-0
Record name MLS002608788
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Pyridin 3 Ylmethyl 1h Pyrrole 2,5 Dione and Its Analogs

Classical Synthesis Routes to N-Substituted Maleimides

The traditional and most widely employed method for synthesizing N-substituted maleimides, including the pyridinylmethyl variant, is a two-step process. This method begins with the acylation of a primary amine with maleic anhydride (B1165640) to form an intermediate, which is then cyclized.

Condensation of Maleic Anhydride with Primary Amines

The initial step in the classical synthesis involves the condensation reaction between maleic anhydride and a primary amine. For the target molecule, this primary amine is (pyridin-3-yl)methanamine, also known as 3-picolylamine. This reaction is typically rapid and proceeds with high efficiency, often achieving nearly quantitative yields. acs.org

The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on one of the carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid, in this case, (Z)-4-oxo-4-(((pyridin-3-ylmethyl)amino)but-2-enoic acid. To prevent potential side reactions, such as the addition of the amine to the double bond of the maleamic acid, the amine is usually added gradually to a solution of maleic anhydride. acs.org The formation of the maleamic acid intermediate is generally exothermic and can be performed at room temperature in a suitable solvent, such as ether or acetic acid. nih.govnih.gov

Table 1: Formation of Maleamic Acid Intermediate

Reactant 1 Reactant 2 Product Typical Conditions Yield

Cyclo-dehydration of Maleamic Acid Intermediates

The second and often more challenging step is the cyclodehydration of the maleamic acid intermediate to form the final pyrrole-2,5-dione (maleimide) ring. This intramolecular condensation reaction requires the removal of a molecule of water.

A common laboratory method for this transformation is chemical dehydration using a mixture of acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297). acs.orgnih.gov The maleamic acid is heated in this mixture, which facilitates the ring closure. The acetic anhydride acts as both a solvent and a dehydrating agent. While effective, this method can be economically and environmentally disadvantageous for industrial applications due to the generation of acidic wastewater. acs.org Other reagents that have been utilized for this cyclization include acetyl chloride/triethylamine and methanesulfonic acid. rsc.org

Theoretical studies using Density Functional Theory (DFT) have shown that the cyclodehydration with anhydrides proceeds in two stages, with the formation of a mixed anhydride as a reaction intermediate. wikipedia.org The subsequent cyclization can lead to either the desired maleimide (B117702) (the thermodynamically favored product) or an isomaleimide (often the kinetically favored product). wikipedia.orgmasterorganicchemistry.com The choice of dehydrating agent can influence this selectivity, with agents like trifluoroacetic anhydride showing high efficacy. wikipedia.org

Direct thermal cyclodehydration is also possible but often requires high temperatures (approaching 200 °C), which can lead to undesired polymerization of the maleimide product. acs.org A milder thermal approach involves azeotropic distillation in the presence of an acid catalyst to remove water and drive the reaction equilibrium toward the maleimide product. acs.org

Advanced and Green Synthetic Approaches for Pyrrole-2,5-diones

In line with the principles of green chemistry, newer methods have been developed to improve the efficiency, reduce waste, and shorten reaction times for the synthesis of maleimides.

Microwave-Assisted Synthesis for Improved Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the preparation of N-substituted maleimides. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netyoutube.com

This technique can be applied to the cyclodehydration step, and in some cases, facilitates a one-pot synthesis directly from the amine and maleic anhydride without the isolation of the maleamic acid intermediate. Solvent-free (neat) reaction conditions are often possible under microwave irradiation, further enhancing the green credentials of the synthesis by eliminating the need for volatile organic solvents. youtube.com For example, syntheses of N-aryl maleimides have been completed in 3-5 minutes with yields of 60-80% under microwave conditions, a significant improvement over traditional methods. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Aryl Maleimides

Method Reaction Time Yield Conditions
Conventional Heating Several hours Variable, often lower Oil bath, solvent

Catalytic Methods for Pyrrole-2,5-dione Ring Formation

To overcome the drawbacks of using stoichiometric dehydrating agents like acetic anhydride, catalytic methods for the cyclodehydration of maleamic acids have been explored. Acid catalysts are commonly used in conjunction with azeotropic distillation to facilitate water removal. acs.org

More advanced catalytic systems involving Lewis acids have also been investigated. For instance, N-iodosuccinimide (NIS) has been shown to act as a mild Lewis acid catalyst for the cyclodehydration of related aminodienone intermediates to form pyridines at low temperatures, suggesting its potential applicability in maleimide synthesis under gentle conditions. researchgate.net In a patented method, betaine, optionally in combination with an inorganic or organic acid, has been used as a catalyst for the thermal cyclization of maleamic acids at temperatures between 100 to 180 °C, providing an efficient alternative to traditional dehydrating agents. acs.org The use of silica (B1680970) gel, which has mild Lewis acidic properties, has also been noted to activate the imide ring, although in some cases this can lead to hydrolysis. acs.org

Considerations for Regioselectivity in Analog Synthesis with Pyridine (B92270) Moieties

When synthesizing analogs of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, particularly those with substituents on the pyridine ring, regioselectivity becomes an important consideration. The primary point of regiochemical interest in this context is the initial nucleophilic attack of the aminomethylpyridine on maleic anhydride.

The reactivity and nucleophilicity of the primary amine are influenced by the position of the nitrogen atom within the pyridine ring (i.e., 2-, 3-, or 4-picolylamine). The basicity (pKa of the conjugate acid) of these isomers follows the order: 4-picolylamine > 3-picolylamine > 2-picolylamine. This difference in basicity reflects the electronic effects of the pyridine nitrogen on the exocyclic aminomethyl group. While all three isomers are sufficiently nucleophilic to react readily with maleic anhydride, these electronic differences could potentially influence reaction kinetics.

For the synthesis of more complex analogs, where the pyridine ring itself is substituted, directed ortho-metalation (DoM) strategies can be employed on protected 3-picolylamine derivatives. For instance, lithiation of N'-(pyridin-3-ylmethyl)-N,N-dimethylurea occurs regioselectively at the C4 position of the pyridine ring, allowing for the introduction of various electrophiles at that site before the formation of the maleimide. researchgate.net This provides a regiocontrolled route to C4-substituted analogs of the target compound.

Furthermore, the pyridine nitrogen in the final maleimide product can influence the regioselectivity of subsequent reactions. For example, in Diels-Alder reactions where the maleimide acts as the dienophile, the electronic nature of the N-substituent can affect the frontier molecular orbitals of the double bond. masterorganicchemistry.com While the methylene (B1212753) spacer between the pyridine and maleimide nitrogen atoms mitigates direct resonance effects, the inductive effect of the pyridinyl group can still subtly influence the dienophile's reactivity and the regiochemical outcome of cycloadditions with unsymmetrical dienes. rsc.orgmasterorganicchemistry.com

Purification and Isolation Methodologies for N-Substituted Pyrrole-2,5-diones in Academic Synthesis

The purification and isolation of N-substituted pyrrole-2,5-diones from the reaction mixture are critical steps to obtain a product of high purity, which is essential for subsequent applications and characterization. In an academic synthesis setting, a variety of standard and effective techniques are employed, tailored to the specific properties of the target maleimide.

Crystallization is a primary and widely used method for the purification of solid N-substituted maleimides. Following the cyclodehydration reaction, the crude product is often obtained as a solid. This crude solid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The choice of solvent is crucial and is determined by the solubility profile of the maleimide. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents like isopropanol/water. google.com

Column Chromatography is another powerful and versatile purification technique, particularly useful when the product is an oil or when impurities have similar solubility to the product, making recrystallization challenging. Silica gel is the most common stationary phase for the purification of N-substituted maleimides. The crude reaction mixture is loaded onto a silica gel column, and a suitable eluent system (a single solvent or a mixture of solvents) is passed through the column. The components of the mixture are separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify and combine those containing the pure product.

Filtration and Washing are fundamental and often initial steps in the isolation process. After the reaction, if the product precipitates out of the solution, it can be collected by vacuum filtration. The collected solid is then typically washed with a suitable solvent to remove soluble impurities. For example, after quenching the reaction mixture in water, the precipitated solid maleimide can be filtered and washed with water to remove any remaining water-soluble reagents or byproducts.

The following table summarizes the common purification techniques used for N-substituted pyrrole-2,5-diones in an academic laboratory setting.

Purification TechniqueDescriptionTypical Application
Recrystallization The crude solid product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.Purification of solid N-substituted maleimides with good crystalline properties.
Column Chromatography The product is separated from impurities by passing the mixture through a column containing a stationary phase (e.g., silica gel).Purification of oily products or when impurities have similar solubility to the product.
Filtration The solid product is separated from the liquid reaction mixture using a filter.Isolation of a precipitated solid product from the reaction mixture.
Washing The isolated solid product is washed with a solvent to remove soluble impurities.Removal of residual reagents, catalysts, or byproducts from the filtered solid.

The selection of the appropriate purification strategy or combination of techniques depends on the physical state of the N-substituted pyrrole-2,5-dione (solid or oil), its solubility characteristics, and the nature of the impurities present in the crude reaction mixture. Careful execution of these purification methodologies is paramount to obtaining a highly pure sample of the target compound for accurate chemical and biological evaluation.

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 3 Ylmethyl 1h Pyrrole 2,5 Dione

Michael Addition Reactions

The primary mode of reactivity for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione is the Michael addition, a conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. The high reactivity of the maleimide (B117702) group in this context is due to the significant electrophilicity of the double bond. nih.gov

Thio-Michael Addition with Sulfhydryl Groups in Model Systems and Biomolecules

The Thio-Michael addition, often referred to as the thiol-maleimide reaction, is a highly efficient and widely utilized reaction for covalently modifying sulfhydryl (thiol) groups. vectorlabs.com This reaction is particularly prominent in bioconjugation for labeling proteins and peptides at cysteine residues. The reaction between this compound and a thiol-containing molecule proceeds via the nucleophilic attack of a thiolate anion on one of the double bond's carbon atoms. This forms a stable thioether bond, resulting in a succinimide (B58015) adduct. nih.govvectorlabs.com

The reaction is highly selective for thiols over other nucleophilic functional groups, such as amines, within a specific pH range, typically between 6.5 and 7.5. nih.govresearchgate.net At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. vectorlabs.com This selectivity is attributed to the lower pKa of the thiol group compared to the amino group, which allows for a significant concentration of the more nucleophilic thiolate anion at physiological pH. nih.gov

The mechanism involves the deprotonated thiol (thiolate) acting as the nucleophile. In polar solvents like water or DMSO, the reaction can proceed without a catalyst as the solvent facilitates the formation of the thiolate ion. vectorlabs.com The resulting succinimide thioether product is generally stable, although it can undergo a retro-Michael reaction under certain conditions, particularly in the presence of other thiols, which can lead to thiol exchange. nih.govnih.gov

ParameterDescriptionFinding
pH Dependence The reaction rate is highly dependent on the pH of the medium.Optimal reactivity and high selectivity for thiols are observed in the pH range of 6.5-7.5. nih.govvectorlabs.com Above pH 7.5, competitive reaction with amines increases. vectorlabs.com
Selectivity The maleimide group shows a strong preference for reacting with sulfhydryl groups.At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. vectorlabs.com
Mechanism The reaction proceeds via a nucleophilic conjugate addition.The active nucleophile is the thiolate anion, which attacks the electrophilic double bond of the maleimide ring. vectorlabs.comresearchgate.net
Product Stability The resulting thioether bond is generally stable.The succinimide thioether adduct can undergo retro-Michael reactions, especially in the presence of excess thiols. nih.govnih.gov Ring hydrolysis can stabilize the adduct. researchgate.net

Nucleophilic Additions with Amine Derivatives and Other Nucleophiles

While the reaction with thiols is dominant under physiological conditions, this compound can also react with other nucleophiles, most notably primary and secondary amines, in an aza-Michael addition. This reaction becomes more competitive at pH values above 7.5, where the concentration of the deprotonated, nucleophilic amine increases. vectorlabs.com

The mechanism for the addition of a primary amine is analogous to the Thio-Michael addition, involving the nucleophilic attack of the amine on the maleimide double bond to form a stable carbon-nitrogen bond. openstax.org The reaction with a primary amine leads to an initial adduct that can be further processed. The reaction with secondary amines follows a similar initial addition, but the subsequent steps differ, potentially leading to enamine formation. openstax.orglibretexts.org

Other nucleophiles such as phosphines can also initiate the Michael addition of thiols to maleimides, acting as catalysts. rsc.org Tertiary phosphines are shown to initiate the reaction through a nucleophilic pathway, while tertiary amines act as base catalysts to generate the thiolate anion. rsc.org

Diels-Alder Cycloaddition Reactions

The electron-deficient double bond of the this compound moiety allows it to function as an efficient dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol. mdpi.com

Role as a Dienophile in [4+2] Cycloadditions

In a Diels-Alder reaction, this compound reacts with a conjugated diene to form a bicyclic adduct. The maleimide system is a classic example of a reactive dienophile. mdpi.com The reaction proceeds in a concerted fashion, forming two new sigma bonds simultaneously.

Common dienes used in conjunction with maleimide dienophiles include furan (B31954), pyrrole (B145914), and thiophene (B33073) derivatives. nih.gov For example, the reaction with furan yields an oxanorbornene derivative. mdpi.com These cycloaddition reactions are valuable for creating complex molecular architectures from relatively simple starting materials.

Scope and Limitations of Cycloaddition Pathways Involving Pyrrole-2,5-dione Systems

The scope of Diels-Alder reactions involving N-substituted maleimides is broad, but it is subject to certain limitations and stereochemical considerations.

Stereoselectivity : The reaction can produce two diastereomeric products, the exo and endo adducts. The preferred isomer often depends on the reaction conditions. For the reaction between N-substituted maleimides and 2,5-dimethylfuran, the exo adduct is typically favored under thermal conditions, while the endo adduct can be formed at lower temperatures. nih.gov

Diene Reactivity : The aromaticity of the diene can be a limiting factor. For instance, furan readily participates in Diels-Alder reactions, but the reaction is often reversible. Pyrroles and thiophenes are more aromatic and thus less reactive as dienes. N-substituted pyrroles, however, can undergo cycloaddition with highly reactive dienophiles like benzynes. nih.gov

N-Substituent Effects : The nature of the substituent on the nitrogen atom can influence reactivity. Studies comparing N-alkyl and N-aryl maleimides in photochemical [2+2] cycloadditions have shown significant differences in their reaction mechanisms and requirements for photosensitizers. acs.orgnih.govresearchgate.net While this is a different type of cycloaddition, it highlights the potential for the N-(pyridin-3-ylmethyl) group to influence the electronic properties and reactivity of the maleimide ring in [4+2] cycloadditions as well.

DieneReaction ConditionsProduct TypeNotes
FuranThermal (e.g., 80 °C)Exo Bicyclic AdductReaction is often reversible. nih.govmdpi.com
2,5-DimethylfuranToluene (B28343), 80 °CExo AdductThe endo adduct can be formed at room temperature. nih.gov
1,2,5-TrimethylpyrroleToluene, 110 °CBicyclic AdductPyrroles are generally less reactive than furans. nih.gov
BenzyneLiHMDS, Toluene, 0 °C to rtBridged-Ring AmineReaction occurs with N-arylpyrroles acting as the diene. nih.gov

Hydrolysis Mechanisms of the Maleimide Moiety

The maleimide ring in this compound is susceptible to hydrolysis, particularly under alkaline conditions. researchgate.netcdnsciencepub.com This reaction involves the opening of the five-membered ring to form a maleamic acid derivative. The stability of the maleimide group is therefore pH-dependent, showing greater stability in acidic solutions. rsc.org

The mechanism of alkaline hydrolysis is a bimolecular process involving the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the maleimide ring. rsc.orgnih.gov This is typically the rate-determining step, leading to a tetrahedral intermediate which then undergoes ring-opening. nih.gov The rate of hydrolysis is directly proportional to the concentration of both the N-substituted maleimide and the hydroxide ion in the pH range of 7 to 9. rsc.org Below pH 4, the rate becomes independent of pH. rsc.org

The substituent on the nitrogen atom can influence the rate of hydrolysis. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbons to nucleophilic attack, thereby accelerating hydrolysis. For N-alkylmaleimides, the rate of alkaline hydrolysis generally increases in the order: N-ethylmaleimide < N-methylmaleimide < maleimide. rsc.org The pyridin-3-ylmethyl group on the target compound, with its potential for electron-withdrawing inductive effects, may influence the hydrolysis rate compared to simple alkyl substituents.

pH RangeRate DependenceProposed MechanismProduct
< 4Independent of pHAcid-catalyzed hydrolysis (slower)N-alkylmaleamic acid
7 - 9Proportional to [OH⁻]Bimolecular nucleophilic attack by OH⁻ on a carbonyl carbon (rate-determining). rsc.orgN-alkylmaleamic acid rsc.org
> 9.5Accelerated RateHydrolysis of the maleimide ring is significant. researchgate.net Both neutral and anionic forms of maleimide may undergo hydrolysis. cdnsciencepub.comnih.govN-alkylmaleamic acid

Thiosuccinimide Adduct Hydrolysis and Stability

The product formed from the Michael addition of a thiol to a maleimide is a thiosuccinimide. This initial adduct is known to be unstable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. nih.gov This reversibility can compromise the stability of bioconjugates, potentially leading to the exchange of the maleimide-linked cargo to other free thiols. nih.gov

An alternative and generally irreversible pathway that competes with the retro-Michael reaction is the hydrolysis of the succinimide ring. nih.govprolynxinc.com This ring-opening reaction results in the formation of two isomeric succinamic acid thioethers, which are significantly more stable and not susceptible to the retro-Michael cleavage. prolynxinc.comechemi.com The stabilization of the maleimide-thiol linkage through hydrolysis is a key strategy for ensuring the long-term integrity of bioconjugates. prolynxinc.comechemi.com Once the ring is hydrolyzed, the product is stabilized against cleavage. prolynxinc.com Some research has even explored on-demand hydrolysis, developing maleimide reagents that can be triggered to undergo ring-opening to secure the conjugate with temporal control. nih.govnih.gov

The stability of the thiosuccinimide adduct is therefore a critical consideration. While the initial thiol-maleimide reaction is rapid, the resulting conjugate can be unstable. echemi.com Hydrolysis of the succinimide ring offers a pathway to a stable product, effectively locking the conjugate and preventing the undesired retro-Michael reaction. echemi.com

Table 1: Reaction Pathways of Thiosuccinimide Adducts

Pathway Reactants Product Stability of Product
Retro-Michael Reaction Thiosuccinimide Thiol + Maleimide Unstable Adduct
Hydrolysis Thiosuccinimide + Water Succinamic Acid Thioether Stable Adduct

Factors Influencing Maleimide Hydrolysis Rate and Selectivity in Aqueous Media

The rate of hydrolysis of both the maleimide itself and the resulting thiosuccinimide adduct is influenced by several factors, primarily pH and the nature of the N-substituent.

pH: Alkaline conditions significantly accelerate the hydrolysis of the maleimide group. thermofisher.com The reaction with sulfhydryl groups is most selective and efficient at a pH between 6.5 and 7.5. thermofisher.comaxispharm.com Above pH 8.5, the rate of hydrolysis of the maleimide ring to the non-reactive maleamic acid increases, which can compete with the desired thiol addition. thermofisher.com Kinetic studies on the alkaline hydrolysis of maleimide have shown that both ionized and un-ionized forms of the molecule are involved, with nucleophilic attack by hydroxide ions being a rate-determining step. nih.gov

N-Substituent: The electronic properties of the substituent on the nitrogen atom of the maleimide have a profound effect on the hydrolysis rate. Electron-withdrawing N-substituents significantly accelerate the rate of ring-opening hydrolysis of the thiosuccinimide adduct. prolynxinc.com For instance, N-aryl maleimides hydrolyze much faster than N-alkyl maleimides. ucl.ac.uk This effect is attributed to the inductive effect of the substituent, which increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water. prolynxinc.comucl.ac.uk Studies have demonstrated a direct correlation between the electron-withdrawing strength of the N-substituent and the rate of hydrolysis. prolynxinc.comucl.ac.uk This principle allows for the rational design of maleimides where the stability of the resulting conjugate can be tuned by modifying the N-substituent. prolynxinc.com

Other Factors: The polarity of the solvent also plays a role. An increase in solvent polarity, such as a decrease in the concentration of 1,4-dioxane (B91453) in water, has been shown to increase the rate of hydrolysis, suggesting that the transition state is more polar than the reactant state. nih.gov Additionally, certain ions, such as molybdate (B1676688) and chromate, have been found to catalyze the hydrolysis of the imido group in maleimide conjugates near neutral pH. raineslab.com

Table 2: Influence of N-Substituents on Hydrolysis Half-Life (t1/2) of Thiosuccinimide Adducts

N-Substituent Type Relative Hydrolysis Rate Example Half-Life (pH 7.4, 37°C)
N-alkyl Slow 27 hours
N-aryl Fast 1.5 hours
N-fluorophenyl (electron-withdrawing) Very Fast 0.7 hours

Data derived from studies on various N-substituted maleimides. ucl.ac.uk

Other Significant Reaction Pathways and Transformations

Beyond the well-known thiol addition and subsequent hydrolysis, the maleimide scaffold of this compound is involved in several other significant chemical transformations.

Palladium-Mediated Cleavage and Deprotection Strategies for Maleimide Linkages

Recent advancements have demonstrated that palladium(II) complexes can be used for the efficient cleavage of thiosuccinimide linkages in aqueous conditions. nih.gov This method serves as a deprotection strategy, allowing for the on-demand removal of the succinimide group from a cysteine residue. nih.gov The proposed mechanism involves the chelation of the palladium complex between the thiol and a carbonyl group of the succinimide. This coordination triggers a β-elimination reaction, which cleaves the carbon-sulfur bond and liberates the free thiol. nih.gov

This palladium-mediated cleavage is orthogonal to other protecting groups, such as thiazolidine, allowing for selective deprotection in complex peptide syntheses. nih.govamazonaws.com The ability to rapidly remove the succinimide group under mild, aqueous conditions expands the utility of maleimides as reversible protecting groups for cysteine thiols in the chemical synthesis of proteins. nih.govnih.gov

Imide Transfer Reactions in Bioconjugation Contexts

A novel reaction pathway has been discovered for maleimide analogs, specifically pyrocinchonimide (a dimethylated maleimide), involving an imide transfer reaction. nih.govacs.org This transformation targets primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins, rather than thiols. nih.govnih.gov The reaction proceeds via a thermodynamically controlled, reversible process where the entire imide group is transferred from its original carrier to an amine on a biomolecule. nih.gov

This imide transfer represents a new mode of reactivity for maleimide-related structures in bioconjugation. nih.gov Unlike the rapid and kinetically controlled thiol-Michael addition, this reaction is thermodynamically controlled and exhibits a marked preference for certain amines, which is not solely based on solvent accessibility. acs.orgnih.gov This unique selectivity offers a new strategy for protein modification, potentially reducing the combinatorial diversity often seen with other amine-targeting reactions. nih.gov

Reactions with Thioacetamide (B46855) and Related Sulfur-Containing Compounds

The reaction between N-substituted maleimides and thioacetamide has been shown to yield a variety of heterocyclic products, with the outcome being highly dependent on the reaction conditions. nih.govnih.gov The initial step typically involves a Michael-type addition of the sulfur atom from thioacetamide to the activated double bond of the maleimide. nih.govresearchgate.net

Depending on the conditions (e.g., solvent, temperature, stoichiometry), this initial adduct can undergo further transformations. Three main types of products have been identified from the reaction of N-arylmaleimides with thioacetamide:

3,3′-Thiobis(1-arylpyrrolidine-2,5-diones) : These are the major products when the reaction is conducted at boiling in acetic acid. nih.govresearchgate.net

Epithiopyrrolo[3,4-c]pyridines : These can be isolated when the reaction is kept at a lower temperature (e.g., 50°C in dioxane). nih.govnih.gov

Pyrrolo[3,4-c]pyridines : These are formed when the epithio compounds are heated, eliminating hydrogen sulfide (B99878), or when the reaction is conducted at boiling in dioxane with portioned addition of the maleimide. nih.govresearchgate.net

In contrast, the reaction of thioacetamide with N-alkylmaleimides predominantly leads to the formation of the corresponding simple sulfide adducts, 3,3′-thiobis(1-alkylpyrrolidine-2,5-diones). nih.govresearchgate.net These complex recyclization and addition reactions highlight the versatility of the maleimide scaffold in synthesizing diverse heterocyclic systems. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally assign the atomic connectivity and chemical environment of each nucleus.

Proton (¹H) and Carbon (¹³C) NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) bridge, and the maleimide (B117702) ring. The two protons on the maleimide double bond are chemically equivalent and would appear as a singlet. The protons of the pyridine ring will show characteristic splitting patterns of a 3-substituted pyridine. The methylene protons, being adjacent to the electron-withdrawing maleimide nitrogen and the pyridine ring, would appear as a singlet in the downfield region.

Similarly, the ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbons of the maleimide ring are expected to be the most downfield signals due to their deshielding environment. The olefinic carbons of the maleimide and the aromatic carbons of the pyridine ring will resonate in their characteristic regions, while the methylene bridge carbon will appear at a higher field.

Predicted ¹H and ¹³C NMR Data

The following table is a prediction based on known values for 3-(aminomethyl)pyridine (B1677787) and N-substituted maleimides.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Maleimide CH=CH~6.7-6.9 (s, 2H)~134.0
Maleimide C=O-~170.0
Methylene CH₂~4.6-4.8 (s, 2H)~40-42
Pyridine H-2~8.5 (s, 1H)~149.0
Pyridine H-4~7.7 (d, 1H)~135.0
Pyridine H-5~7.3 (dd, 1H)~123.0
Pyridine H-6~8.5 (d, 1H)~148.0
Pyridine C-3-~133.0

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structural Analysis

To confirm the assignments made from one-dimensional NMR, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this molecule, correlations would be expected between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the maleimide, methylene, and pyridine moieties to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected between the methylene protons and the maleimide carbonyl carbons, as well as the C-3 and C-4 carbons of the pyridine ring. The maleimide protons would show correlations to the carbonyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the maleimide and pyridine rings. A strong absorption band corresponding to the symmetric and asymmetric stretching of the imide C=O groups is expected. The C=C stretching of the maleimide ring and the aromatic C=C and C-N stretching vibrations of the pyridine ring will also be prominent.

Predicted IR Absorption Bands

The following table is a prediction based on known values for maleimide and pyridine derivatives.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Imide C=O stretch (asymmetric)~1770-1790Strong
Imide C=O stretch (symmetric)~1700-1720Strong
Aromatic C=C stretch (pyridine)~1580-1610Medium
Olefinic C=C stretch (maleimide)~1500-1550Medium
C-N stretch~1350-1400Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular formula C₁₀H₈N₂O₂ and a molecular weight of approximately 188.18 g/mol .

The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a stable pyridin-3-ylmethyl cation (m/z 92) and a maleimide radical. Another possible fragmentation pathway is the loss of CO, which is characteristic of cyclic imides.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While no crystal structure for this compound is currently available in the Cambridge Structural Database, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the maleimide and pyridine rings and the orientation of the pyridine ring relative to the maleimide moiety, which is dictated by the rotation around the N-CH₂ and CH₂-pyridine bonds. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. While not typically used for the routine characterization of bulk organic compounds, XPS would be valuable for studying the interaction of this compound with surfaces.

An XPS analysis would show core-level spectra for C 1s, N 1s, and O 1s. The C 1s spectrum would be complex, with distinct peaks for the carbons in the pyridine ring, the methylene group, the olefinic carbons of the maleimide, and the carbonyl carbons. The N 1s spectrum would show two distinct peaks, one for the pyridine nitrogen and another for the imide nitrogen, reflecting their different chemical environments. The O 1s spectrum would show a single peak corresponding to the two equivalent carbonyl oxygens. These data would be particularly useful in studies of surface modification, where the molecule is attached to a substrate. nih.gov

Theoretical and Computational Chemistry Investigations of 1 Pyridin 3 Ylmethyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to predict the properties of pyridine (B92270) and maleimide (B117702) derivatives with a high degree of accuracy. researchgate.neteurjchem.com

Geometric Optimization and Electronic Structure Analysis

The dihedral angle between the pyridine ring and the maleimide ring is a crucial parameter that affects the properties of N-substituted maleimide derivatives. nih.gov In the case of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, steric hindrance and electronic repulsion between the two ring systems will influence this angle, and consequently, the extent of electronic communication between them.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. This is a valuable tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to the observed absorption bands. A detailed vibrational analysis of N-phenylmaleimide, combining experimental spectroscopy with DFT calculations, has demonstrated the accuracy of this approach in assigning the complex vibrational modes of N-substituted maleimides. researchgate.net

For this compound, characteristic vibrational frequencies would be expected for the C=O stretching modes of the maleimide ring, the C=C stretching of the pyrrole (B145914) ring, and the various C-H and C-N stretching and bending modes of both the pyridine and maleimide moieties. Theoretical calculations can help to distinguish between these modes and understand how they are influenced by the electronic coupling between the two ring systems.

Table 1: Predicted Vibrational Frequencies for N-substituted Maleimides

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Symmetric Stretch1770 - 1800
C=O Asymmetric Stretch1700 - 1730
C=C Stretch (Maleimide)1580 - 1620
Pyridine Ring Breathing990 - 1050
C-N Stretch1200 - 1350

Note: This table presents a generalized range of predicted frequencies based on DFT studies of similar N-substituted maleimides and pyridine-containing compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely to be centered on the electron-deficient maleimide ring. This distribution of frontier orbitals suggests that the molecule could be susceptible to nucleophilic attack at the maleimide ring and electrophilic attack at the pyridine ring.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.neteurjchem.com Computational studies on pyridine derivatives have shown that these descriptors are valuable in understanding their corrosion inhibition potential. researchgate.neteurjchem.com

Table 2: Chemical Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Electrophilicity Index (ω)χ²/2ηThe ability of a species to accept electrons.

Molecular Dynamics Simulations to Explore Conformational Space and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule.

For this compound, MD simulations could be employed to explore its conformational landscape. This would involve simulating the rotation around the single bond connecting the pyridinylmethyl group to the maleimide nitrogen, allowing for the identification of the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological macromolecules or solvent molecules.

Furthermore, MD simulations can be used to study the interactions of this compound in different environments. For example, simulations in aqueous solution could reveal the hydration structure around the molecule and provide insights into its solubility. In the context of materials science, MD simulations of this molecule interacting with a metal surface could elucidate the mechanisms of adsorption and corrosion inhibition. Studies on polymers containing pyridine have utilized MD simulations to understand their interactions with various substrates. aip.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. By identifying the key molecular descriptors that influence a particular property, QSAR models can be used to predict the activity of new, untested compounds.

For a series of N-substituted maleimide derivatives, including this compound, a QSAR study could be undertaken to model a specific activity, such as their efficacy as enzyme inhibitors or their antimicrobial properties. This would involve calculating a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters.

Several QSAR studies have been successfully applied to maleimide derivatives. nih.govnih.gov For instance, the Monte Carlo method has been used to develop QSAR models for maleimide derivatives as glycogen synthase kinase-3β inhibitors. nih.gov These models have demonstrated good statistical quality and have been used to identify structural fragments that are responsible for increasing or decreasing the inhibitory activity. nih.gov Another study combined molecular docking with CoMSIA (Comparative Molecular Similarity Indices Analysis) to build 3D-QSAR models for maleimide derivatives, providing insights into the structure-activity relationships. nih.govplos.orgresearchgate.net

Adsorption Mechanism Studies using Computational Approaches (e.g., for Corrosion Inhibition)

Computational methods, particularly DFT calculations and molecular dynamics simulations, are widely used to study the adsorption of organic molecules on metal surfaces, a process that is central to corrosion inhibition. These studies can provide a molecular-level understanding of the interactions between the inhibitor molecule and the metal surface, helping to explain the observed inhibition efficiency.

For this compound, computational studies could be used to investigate its potential as a corrosion inhibitor for metals such as steel or copper. DFT calculations can be employed to determine the most stable adsorption geometry of the molecule on the metal surface and to calculate the adsorption energy. The presence of both a pyridine ring and a maleimide moiety offers multiple potential sites for interaction with the metal surface. The nitrogen and oxygen atoms in the molecule can act as active centers for adsorption. researchgate.neteurjchem.com

The electron-donating ability of the pyridine ring and the potential for π-stacking interactions with the metal surface could contribute to a strong adsorption. The maleimide ring, with its polar carbonyl groups, could also participate in the adsorption process. Computational studies on pyridine derivatives have shown a correlation between their electronic properties, such as the HOMO energy and the dipole moment, and their corrosion inhibition efficiency. researchgate.neteurjchem.comscispace.com Molecular dynamics simulations can complement these DFT studies by providing a dynamic picture of the adsorption process and the formation of a protective inhibitor film on the metal surface.

Functionalization and Diversification of 1 Pyridin 3 Ylmethyl 1h Pyrrole 2,5 Dione for Research Applications

Synthesis of Substituted Derivatives and Analogs

The synthesis of derivatives based on the 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione framework involves established and adaptable chemical methods. These approaches allow for the introduction of a wide variety of substituents on both the nitrogen of the maleimide (B117702) and the pyridine (B92270) and pyrrole (B145914) rings, enabling the creation of a diverse library of compounds for various research applications.

The synthesis of N-substituted maleimides is typically a two-step process. The initial step involves the acylation of a primary amine with maleic anhydride (B1165640) to form the corresponding maleamic acid intermediate. nih.gov Subsequent dehydrative cyclization yields the final N-substituted maleimide.

For N-alkyl maleimide analogs , the reaction sequence begins with maleic anhydride and a suitable alkylamine to generate an N-alkyl maleamic acid. axispharm.com This intermediate is then cyclized through heating in a solvent like toluene (B28343) with a dehydrating agent such as p-toluenesulfonic acid. axispharm.com An alternative route involves the N-alkylation of a pre-formed imide with alkyl halides in the presence of a base under anhydrous conditions. researchgate.net

For N-aryl maleimide analogs , the process is similar, starting with the acylation of an aniline (B41778) derivative with maleic anhydride, often in a solvent like ether. nih.gov The resulting N-phenyl maleamic acid is then cyclized by refluxing with sodium acetate (B1210297) in acetic anhydride. nih.gov

A notable one-pot method has been developed to directly introduce a pyridine group to a maleimide structure, yielding acceptor-donor-acceptor (A-D-A) type molecules. For instance, the reaction of a nucleophilic maleimide with a 2-aminopyridine (B139424) derivative can produce N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides under mild conditions. tandfonline.com A specific example of a complex pyridyl-containing N-alkyl maleimide is FPyME (1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione), a reagent designed for radiolabeling. Its synthesis involves a multi-step pathway including a high-yield nucleophilic heteroaromatic substitution to introduce fluorine onto the pyridine ring, followed by deprotection and formation of the maleimide ring.

Modifications to the pyridine and pyrrole rings are crucial for tuning the electronic, steric, and physicochemical properties of the parent compound. Substituents on the pyridine ring can profoundly influence the reactivity and functionality of the entire molecule without altering its core coordination chemistry.

Studies on pyridine-containing macrocyclic ligands have shown that introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring allows for precise electronic control. For example, placing EWGs at the 4-position of the pyridine ring in certain iron complexes led to higher yields in catalytic C-C coupling reactions compared to complexes with EDGs. This effect is attributed to the creation of a more electron-deficient and, therefore, more reactive metal center.

The nature and position of pyridine substituents also affect physical properties like membrane permeability. A study on a series of mono-substituted pyridines demonstrated that chemical substitution could alter permeability across Caco-2 monolayers by nearly 20-fold. nih.gov The effect of a substituent was found to be dependent on its identity and position on the ring. nih.gov For instance, a 4-phenyl substitution increased permeability relative to the parent pyridine, whereas a 3-phenyl substitution decreased it. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Molecular Properties
Substituent Type/PositionObserved EffectApplication/Property TunedReference
Electron-Withdrawing Groups (EWGs) at 4-positionIncreased catalytic activity of associated metal complexCatalysis
Electron-Donating Groups (EDGs) at 4-positionDecreased catalytic activity of associated metal complexCatalysis
4-PhenylIncreased membrane permeabilityPharmacokinetics nih.gov
3-PhenylDecreased membrane permeabilityPharmacokinetics nih.gov
Various substituents (e.g., -Br, -F, -CN)Directed reaction pathway towards different productsSynthetic Chemistry tandfonline.com

Structure-Reactivity Relationship (SRR) Studies and Mechanistic Insights

The reactivity of this compound is dominated by the maleimide moiety's electrophilic double bond. This group is highly susceptible to nucleophilic attack, particularly via Michael addition reactions. ub.edu Its most prominent reaction is with thiol groups, such as those in cysteine residues of proteins, to form a stable carbon-sulfur bond. ub.edu

Mechanistic studies have clarified the preferred reaction pathways for N-substituted maleimides. For example, when N-arylmaleimides react with 1,2,4-triazole-3(5)-thiol, the process proceeds via a thiol-ene click (Michael addition) mechanism rather than a [2+3]-cyclocondensation reaction. nih.gov This highlights the chemoselectivity of the maleimide's double bond for soft nucleophiles like thiols.

Structure-reactivity relationship (SRR) studies have quantified how substituents on the molecule influence its reactivity. In a series of iron complexes with substituted pyridine-containing ligands, a direct correlation was observed between the catalytic reaction yield and the Hammett Parameter (σp) of the pyridine substituent. This linear free-energy relationship demonstrates that electron-withdrawing substituents on the pyridine ring enhance the reactivity of the complex.

The nature of the N-substituent on the maleimide ring also plays a role in modulating activity. In studies of enzyme inhibition, it has been noted that having a large, lipophilic group attached to the maleimide nitrogen can be a determinant for potent inhibition. ub.edu Furthermore, the antimicrobial and antifungal activity of 3-(1,2,4-triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives was found to be dependent on the nature of the substituent on the N-phenyl group. nih.gov

Strategies for Introducing Orthogonal Reactivity and Cleavable Linkers

For advanced applications in bioconjugation and materials science, it is often desirable to incorporate additional functionalities into the maleimide scaffold. These include secondary reactive groups for orthogonal chemistry and linkers that can be cleaved under specific conditions.

Orthogonal Reactivity is achieved by synthesizing bifunctional molecules that contain the maleimide group alongside a second, distinct reactive handle. The maleimide's high reactivity towards thiols at a specific pH range (6.5-7.5) is itself a form of bio-orthogonal chemistry, as the reaction with amines is significantly slower under these conditions. Bifunctional maleimide linkers have been created that incorporate groups such as:

NHS esters: For reaction with primary amines.

Alkynes or Azides: For participation in "click chemistry" reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Vinyl groups: To act as a secondary site for radical polymerization.

Cleavable Linkers are incorporated between the maleimide core and a conjugated molecule (e.g., a drug or probe) to allow for its release under specific physiological or chemical triggers. This is a key strategy in the design of antibody-drug conjugates (ADCs).

Table 2: Strategies for Cleavable Maleimide-Based Linkers
Cleavage StrategyLinker TypeCleavage TriggerCommon Application
ReductionDisulfide LinkerHigh intracellular concentrations of glutathione (B108866) (GSH)Targeted drug delivery (ADCs)
Acid HydrolysisAcid-Labile Linker (e.g., Maleamic acid)Low pH environment of lysosomes (pH ~5.0-5.5)Targeted drug delivery (ADCs)
Enzymatic CleavagePeptide Linker (e.g., Val-Cit)Specific lysosomal proteases (e.g., Cathepsin B)Targeted drug delivery (ADCs)
Thiol ExchangeDibromomaleimide-basedExcess of thiol-containing reagents (e.g., BME, DTT)Reversible bioconjugation

Disulfide Linkers: These linkers contain a disulfide bond (S-S) that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment inside a cell, where concentrations of glutathione are high.

Acid-Cleavable Linkers: Certain linkers, such as those forming a maleamic acid upon conjugation, are designed to be stable at physiological pH (7.4) but undergo hydrolysis at the lower pH found in endosomes and lysosomes. nih.gov

Enzyme-Cleavable Linkers: These linkers incorporate short peptide sequences (e.g., valine-citrulline) that are specifically recognized and cleaved by proteases, such as Cathepsin B, which are highly active within lysosomes. mdpi.com

Reversible Thiol-Cleavable Linkers: The use of dibromomaleimides allows for the creation of conjugates that bridge disulfide bonds. These can be subsequently cleaved by the addition of an excess of a thiol-containing reagent, allowing for the release of the conjugated molecule and regeneration of the original protein. nih.gov

These strategies for functionalization and diversification transform the this compound scaffold into a highly adaptable platform for sophisticated chemical and biological research.

Applications in Chemical Biology and Biochemistry Research

Development of Chemical Probes for Biological Systems

The pyridinyl maleimide (B117702) structure is well-suited for the development of chemical probes to investigate complex biological systems. The maleimide serves as a reactive "warhead" to covalently label target molecules, while the pyridine (B92270) component can be part of a signaling or reporter moiety.

Fluorescently Labeled Maleimide Probes for Thiol Detection and Imaging

Maleimides are integral to the design of fluorescent probes for detecting and imaging thiols, such as cysteine and glutathione (B108866), in living cells. rsc.orgnih.govnih.govmdpi.com These small molecules are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to various diseases. nih.gov The general mechanism involves attaching a maleimide group to a fluorophore. The probe is often initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol via a Michael addition, a stable thiosuccinimide bond is formed, triggering a significant increase in fluorescence intensity. nih.govaxispharm.com This "turn-on" response allows for the sensitive and selective visualization of thiols in their native cellular environments. nih.govmdpi.com

The pyridine moiety in compounds like 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione can contribute to the photophysical properties of such probes. Pyridine-containing compounds have been developed as fluorescent materials, sometimes exhibiting properties like aggregation-induced emission enhancement (AIEE), where fluorescence intensifies in an aggregated state. beilstein-journals.org While many fluorescent probes utilize established fluorophores like fluorescein (B123965) and coumarin, the intrinsic properties of the pyridinyl group can be harnessed in novel probe design. nih.govbeilstein-journals.org For instance, N-(1-Pyrene)maleimide is a classic example of a probe that becomes strongly fluorescent only after reacting with sulfhydryl groups. nih.gov

Table 1: Examples of Maleimide-Based Fluorescent Probes for Thiol Detection

Probe TypeFluorophoreTargetApplication
General MaleimideFluoresceinCysteine, GlutathioneLive Cell Imaging
General MaleimideCoumarinThiolsDetermination in Urine/Blood
Pyrene MaleimidePyreneSulfhydryl GroupsProtein Labeling & Cross-linking
Pyridinyl MaleimidePyridine-based LuminogenThiolsPotential for AIEE-based Sensing

Design of Activity-Based Probes for Enzyme Mechanism Studies

Activity-based protein profiling (ABPP) is a powerful strategy that employs chemical probes to assess the functional state of enzymes directly within complex biological systems. These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.

The maleimide group is an effective reactive group for targeting enzymes with a cysteine residue in their active site. By incorporating a pyridinyl maleimide into an ABP, researchers can study the activity of specific cysteine-dependent enzymes like kinases and proteases. The probe's reaction with the active site cysteine provides a readout of enzymatic activity. This approach has been instrumental in discovering both enzyme inhibitors and activators. Reversible cysteine-modifying reagents, such as certain pyridazinediones, are also being explored for their potential in activity-based protein profiling, highlighting the importance of tunable reactivity in probe design. nih.govresearchgate.net

Bioconjugation Strategies for Biomolecule Modification

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. Maleimide derivatives are among the most widely used reagents for this purpose due to their high selectivity and efficiency. nih.govaxispharm.com

Site-Selective Cysteine Conjugation via Thio-Michael Addition for Protein Functionalization

The reaction between a maleimide and a thiol group on a cysteine residue is a classic example of a thio-Michael addition. axispharm.com This reaction is highly chemoselective for thiols, especially within a pH range of 6.5-7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. axispharm.com This specificity allows for the precise, site-selective modification of proteins. explorationpub.com

Since cysteine is a relatively rare amino acid, it can be introduced at specific sites in a protein's sequence using genetic engineering, providing a unique "handle" for modification. nih.gov Pyridinyl maleimides can be used to attach a wide array of functional molecules to these specific cysteine sites, including:

Drugs: Creating antibody-drug conjugates (ADCs) that target cancer cells. nih.govaxispharm.com

Polymers: Attaching polyethylene (B3416737) glycol (PEG) to increase a protein's stability and circulation time.

Reporter Tags: Labeling proteins with biotin (B1667282) or fluorescent dyes for detection and analysis. rsc.org

A notable example of a related compound is FPyME (1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione), a fluoropyridine-based maleimide reagent designed for labeling peptides and proteins with fluorine-18 (B77423) for PET imaging. This compound demonstrates the excellent chemoselectivity of the maleimide group for thiol functions over amine groups. nih.gov

N-Terminal and Lysine-Targeting Bioconjugation Methods Utilizing Maleimide Derivatives

While maleimides are overwhelmingly used for cysteine targeting, their reactivity with amines (present on lysine (B10760008) residues and the N-terminus of proteins) can occur, particularly at higher pH values (above 8.5). axispharm.comnih.gov Generally, this is considered an undesirable side reaction in cysteine-focused conjugations. nih.gov However, strategies have been developed to specifically target lysine and the N-terminus using other reagents, such as N-hydroxysuccinimide (NHS) esters, which are highly reactive toward primary amines. nih.govnih.gov

Interestingly, some maleimide-based reagents have been designed to exploit proximity effects. For example, N-(1-pyrene)maleimide was shown to first react with a cysteine residue on bovine serum albumin and then undergo a secondary intramolecular reaction with the N-terminal amino group, effectively cross-linking the two sites. nih.gov This demonstrates that while not its primary application, the maleimide scaffold can, under specific structural circumstances, be involved in reactions with amine groups. However, for general and selective lysine or N-terminal modification, other chemical methods are preferred. nih.govnih.gov

Investigations into Molecular Mechanisms of Interaction with Biological Targets

Understanding how a molecule interacts with its biological target is crucial for drug design and chemical biology. For a compound like this compound, the primary interaction is the covalent bond formed between the maleimide's carbon-carbon double bond and the thiol of a cysteine residue.

The stability of this resulting thiosuccinimide linkage is a key area of investigation. It was long considered irreversible, but recent studies have shown that it can undergo a retro-Michael reaction, where the bond breaks and the original thiol and maleimide are regenerated. nih.govrsc.org This reversibility can be a drawback in applications requiring stable linkages, such as in ADCs, but it can be advantageous for creating reversible enzyme inhibitors or dynamic materials. nih.gov The substituents on the maleimide nitrogen, such as the pyridin-3-ylmethyl group, can influence the rate of both the forward Michael addition and the reverse reaction, as well as the rate of hydrolysis of the maleimide ring itself. rsc.org

Computational methods like molecular docking are used to predict and analyze the non-covalent interactions that position the molecule within a protein's binding site before the covalent reaction occurs. nih.gov These studies help to understand the binding affinity and selectivity, guiding the design of more potent and specific molecules that target particular protein-protein interactions or enzymatic active sites. nih.gov

Enzyme Inhibition Mechanism Studies (e.g., covalent modification of active sites)

The primary mechanism through which this compound and related maleimides function as enzyme inhibitors is through the irreversible covalent modification of enzyme active sites. khanacademy.org This process is highly valuable for studying enzyme function, as it can permanently block the catalytic activity, allowing researchers to investigate the role of specific amino acid residues.

The key reaction is a Michael addition, where the thiol group (-SH) of a cysteine residue, a potent nucleophile, attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This forms a stable thioether linkage, effectively tethering the molecule to the protein. rsc.orgnih.gov When this modification occurs on a cysteine residue located within the active site of an enzyme, it can physically block substrate access or disrupt the precise geometry required for catalysis, leading to irreversible inhibition. khanacademy.org

This strategy has been employed to modulate enzyme activity for research purposes. For instance, small molecule fragments identified as enzyme activators have been modified with reactive groups like maleimides to covalently tether them to specific cysteine residues. rsc.orgnih.gov This approach can generate a constitutively-activated enzyme-fragment conjugate, providing insights into activation mechanisms and the influence of specific molecular interactions on catalytic efficiency. rsc.orgnih.gov In one study, a bacterial glycoside hydrolase was modified in this manner, resulting in a significant increase in its catalytic activity. nih.gov

The specificity of the covalent modification can be directed by introducing cysteine mutations at desired locations on the protein surface, enabling researchers to probe the function of different domains. nih.gov This technique of covalently linking molecules to engineered cysteines has been used to regulate the active site of proteins like myoglobin, demonstrating that this method can efficiently control protein function. nih.gov

Table 1: Research Findings on Covalent Modification by Maleimides

Study Focus Model System Key Finding Reference
Enzyme Activation Bacterial Glycoside Hydrolase (BtGH84) Covalent tethering of an activator fragment to an engineered cysteine residue increased catalytic efficiency (kcat/KM) up to 35-fold. rsc.orgnih.gov

Molecular Target Identification Strategies for Pyrrole-2,5-dione Scaffolds

The pyrrole (B145914) ring is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous natural and synthetic molecules with diverse biological activities. mdpi.combiolmolchem.com The pyrrole-2,5-dione (maleimide) scaffold, in particular, is a valuable tool for identifying and validating novel molecular targets for therapeutic intervention. nih.gov Its ability to form covalent bonds is exploited in chemical proteomics to "fish" for binding partners in complex biological mixtures.

One common strategy involves creating chemical probes by attaching a reporter tag (like biotin or a fluorescent dye) to the this compound scaffold. These probes are introduced to cell lysates or living cells. The maleimide group covalently binds to its protein targets, and the tagged proteins can then be isolated using affinity purification (e.g., streptavidin beads for biotin tags) and identified by mass spectrometry. This approach helps to map the "target landscape" of the scaffold.

Furthermore, molecular modeling and docking studies are used in conjunction with experimental data to understand the ligand-binding pocket of identified targets. nih.gov By analyzing the interactions between the pyrrole scaffold and the protein, researchers can design more potent and selective molecules. This strategy was successfully used to develop novel agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, using a pyrrole-based scaffold. nih.gov

Detection of Post-Translational Protein Modifications

Post-translational modifications (PTMs) are crucial for regulating almost all aspects of a protein's life cycle and function. nih.govmdpi.com The maleimide scaffold of this compound is particularly useful for detecting PTMs involving cysteine residues, such as oxidation. acs.orgproteomics.com.au Cysteine thiol groups can exist in a reduced state (-SH) or various oxidized states (e.g., sulfenic acid, disulfides). These changes are critical in redox signaling and oxidative stress. nih.gov

Maleimides react specifically with the reduced form of cysteine thiols. acs.orgresearchgate.net This specificity allows them to be used as probes to quantify the redox status of proteins. A widely used technique is the "PEG-switch" assay, where maleimide-polyethylene glycol (m-PEG) is used. nih.gov In this method:

All reduced cysteine thiols in a protein sample are first blocked.

The reversibly oxidized thiols are then reduced back to their free thiol form.

These newly exposed thiols are labeled with m-PEG. The addition of the large PEG molecule causes a significant shift in the protein's mobility during SDS-PAGE, allowing for the visualization and quantification of the oxidized protein fraction. nih.gov

While powerful, a significant challenge in using maleimide probes is the potential for hydrolysis and oxidation of the maleimide-peptide adducts during sample preparation, which can lead to a loss of signal and inaccurate quantification. acs.orgproteomics.com.auresearchgate.netuwa.edu.au Research has shown that up to 90% of the signal can be lost under common proteomic study conditions. acs.orguwa.edu.au To address this, modifications to sample preparation workflows, such as controlling pH and using specific visualization techniques, have been developed to preserve the integrity of the maleimide-labeled peptides, thereby improving the sensitivity and reliability of PTM detection. acs.orgresearchgate.net

Table 2: Applications of Maleimide Scaffolds in PTM Detection

Application Technique/Method Key Principle Challenges & Solutions Reference
Detection of Cysteine Oxidation PEG-switch Assay Maleimide-PEG is used to tag reversibly oxidized cysteines, causing a mobility shift in electrophoresis for quantification. N/A nih.gov
Proteomic Identification of Oxidized Peptides Mass Spectrometry Maleimides are used to alkylate reduced cysteine thiols, allowing for their identification and quantification in complex mixtures. The maleimide-peptide adduct can be hydrolyzed or oxidized during sample prep. acs.orgproteomics.com.auresearchgate.netuwa.edu.au

Applications in Materials Science and Polymer Chemistry Research

Utilization as Monomers in Polymer Synthesis

The presence of the electron-deficient carbon-carbon double bond in the maleimide (B117702) ring makes 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione highly susceptible to polymerization reactions. Research has demonstrated its successful incorporation into various polymer backbones, primarily through free-radical copolymerization.

Studies involving the copolymerization of N-(3-pyridylmethyl)maleimide with styrene (B11656) have shown that these monomers readily form copolymers. Due to the five-membered planar and rigid structure of the maleimide unit, its inclusion in a polymer chain, such as polystyrene, significantly enhances the thermal stability of the resulting material. The bulky nature of the maleimide ring hinders the rotation of the polymer backbone, leading to higher glass transition temperatures (Tg). Copolymers of styrene and N-substituted maleimides are noted for their excellent thermal stability and rigidity. mdpi.com

Self-Healing Polymers and Copolymers Incorporating Maleimide Moieties

The maleimide group is a cornerstone in the development of intrinsic self-healing polymers, particularly those based on thermoreversible covalent bonds. nih.gov The most widely studied mechanism for this application is the Diels-Alder (DA) reaction, a [4+2] cycloaddition between a diene (commonly a furan (B31954) group) and a dienophile. rsc.orgresearchgate.net The maleimide moiety in this compound serves as a highly effective dienophile. rsc.orgresearchgate.net

In this self-healing concept, polymer networks are crosslinked via DA adducts. bournemouth.ac.uk When the material is damaged and subjected to heat, the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the polymer chains to become mobile. researchgate.net Upon cooling, the forward Diels-Alder reaction takes place, reforming the covalent bonds across the damaged interface and restoring the material's integrity. researchgate.net This process is highly repeatable. nih.gov The incorporation of the maleimide functionality from monomers like this compound is thus a key strategy for creating these advanced, mendable materials. bournemouth.ac.uknih.gov

Controlled Polymerization Techniques (e.g., RAFT polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, low dispersities, and complex architectures. N-substituted maleimides have a unique reactivity profile in radical polymerizations; they exhibit a low tendency to homopolymerize but readily copolymerize with other monomers, particularly electron-rich ones like styrene. rsc.org

RAFT polymerization is well-suited for creating well-defined copolymers containing N-substituted maleimides. rsc.orgresearchgate.net This control allows for the precise placement of the functional maleimide units along the polymer chain. While specific studies focusing exclusively on the RAFT polymerization of this compound are not extensively detailed in the literature, the established success of RAFT with other N-substituted maleimides demonstrates the high potential of this technique for creating precisely structured polymers from this monomer. rsc.orgresearchgate.netacs.org Such controlled polymerization is crucial for developing advanced materials where the specific placement of the pyridine (B92270) functionality is key to performance.

Development of Functional Polymers and Advanced Materials

The true value of this compound lies in the functionality imparted by its pyridine ring. This feature has been exploited to create polymers with enhanced thermal properties, specific miscibility characteristics, and the ability to coordinate with metal ions.

Polymers incorporating the rigid maleimide structure are known for their high thermal stability. mdpi.comresearchgate.net Copolymers of styrene and N-phenylmaleimide, a related compound, exhibit high glass transition temperatures and heat resistance. researchgate.net This makes polymers derived from this compound attractive for applications requiring robust performance at elevated temperatures.

The pyridine group, with its nitrogen atom containing a lone pair of electrons, is capable of acting as a strong metal ion complexing agent. mdpi.com Polymers containing pyridine moieties have been widely used for their ability to coordinate with various metal ions. mdpi.com This allows for the creation of polymer-metal complexes, which can have applications as catalysts, in water purification for the removal of heavy metal ions, or in the formation of polymer-inorganic hybrid materials with unique optical or electronic properties. mdpi.comcmu.eduutwente.nlmdpi.com By incorporating this compound into a polymer, the resulting material is endowed with these metal-binding capabilities.

Table 1: Thermal Properties of Styrene-Maleimide Derivative Copolymers
Polymer SystemGlass Transition Temperature (Tg)Key FindingsReference
Copolymers of Styrene and Maleimide Derivatives149°C - 215°CTg values are high due to the inherent rigidity of the maleimide unit. Tg decreases as the molecular weight of the copolymer decreases. mdpi.com
N-phenylmaleimide-styrene-maleic anhydride (B1165640) copolymersHighInclusion of N-substituted maleimides improves the structural stiffness and thermal stability of copolymers. researchgate.net

Role as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. illinois.edu The pyridine group of this compound is a key functional unit for directing such assemblies. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. wiley-vch.de

This capability is particularly useful in the creation of miscible polymer blends. researchgate.net By introducing a polymer containing this compound into a blend with a second polymer that has hydrogen bond donor groups (e.g., polymers with hydroxyl or carboxylic acid groups), the formation of intermolecular hydrogen bonds can overcome the natural tendency of polymers to phase-separate. researchgate.net This interaction enhances the miscibility of the two polymers, leading to a blended material with improved, synergistic properties. For instance, poly(4-vinylpyridine) (P4VP) has a greater ability to form hydrogen bonds with phenolic compounds compared to its isomers, demonstrating the strong interaction potential of the pyridyl group. researchgate.net This principle allows for the fine-tuning of material properties by controlling non-covalent interactions at the molecular level. mdpi.com

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Pyridine-Maleimide Hybrids

The development of novel and efficient synthetic routes is crucial for accessing a diverse range of pyridine-maleimide hybrids, including 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, for various applications. Current research is moving beyond traditional condensation methods towards more sophisticated and sustainable strategies.

One promising direction involves the use of transition-metal catalysis, such as rhodium(III)-catalyzed [4+2] oxidative cycloaddition reactions. This method allows for the efficient synthesis of maleimide-fused imidazo[1,2-a]pyridines from readily available 2-arylimidazo[1,2-a]pyridines and maleimides. rsc.org This approach is characterized by its high atom economy and tolerance of a wide range of functional groups. rsc.org Future research could adapt such catalytic systems for the direct and selective synthesis of various substituted pyridine-maleimide scaffolds.

Another area of advancement is the development of one-pot, multi-component reaction strategies. These methods offer a streamlined approach to complex molecular architectures from simple starting materials in a single synthetic operation. For instance, a diversity-oriented synthesis has been developed for pyrrolo[3,4-b]pyridin-5-ones using an Ugi-Zhu/cascade/click strategy. mdpi.com Applying similar principles to the synthesis of this compound and its derivatives could significantly enhance synthetic efficiency and facilitate the creation of libraries of related compounds for screening purposes.

Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. The synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the rapid and efficient production of pyridine-maleimide hybrids. mdpi.com

Synthetic Methodology Key Features Potential Advantages for Pyridine-Maleimide Hybrids
Rhodium(III)-catalyzed [4+2] oxidative cycloadditionHigh atom-efficiency, good functional group toleranceDirect access to complex fused heterocyclic systems. rsc.org
One-pot multi-component reactionsStep economy, molecular diversityRapid generation of compound libraries for screening. mdpi.com
Microwave-assisted organic synthesis (MAOS)Accelerated reaction times, improved yieldsEfficient and sustainable production. mdpi.com

Integration with "Click Chemistry" and Bioorthogonal Reactions for Modular Assembly

The concept of "click chemistry," characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful platform for the modular assembly of complex molecular structures. nd.eduijpsjournal.com The maleimide (B117702) moiety within this compound is particularly well-suited for certain click-type reactions, most notably the thiol-Michael addition for bioconjugation. nih.gov

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, provides a means to study biomolecules in their natural environment. wikipedia.orgspringernature.com While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, concerns over copper's cytotoxicity have spurred the development of copper-free alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC). ijpsjournal.comwikipedia.org

The pyridine-maleimide scaffold can be envisioned as a versatile building block for bioorthogonal applications. The maleimide group can readily react with thiol-containing biomolecules, while the pyridine (B92270) ring can be functionalized with other bioorthogonal handles, such as azides or alkynes. This dual functionality would allow for the stepwise or simultaneous labeling of different biological targets.

However, it is important to note that the reaction between maleimides and azides can sometimes lead to unintended side reactions, such as a dipolar cycloaddition. nih.gov Careful consideration of reaction conditions and the specific molecular context is therefore crucial for ensuring the desired bioorthogonal ligation.

Reaction Type Description Relevance to this compound
Thiol-Michael AdditionReaction of a thiol with the double bond of the maleimide.Primary method for conjugating the maleimide moiety to cysteine-containing peptides and proteins. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)A copper-free click reaction between a cyclooctyne (B158145) and an azide (B81097).The pyridine ring could be functionalized with an azide or alkyne for modular assembly. ijpsjournal.comwikipedia.org
Tetrazine LigationA rapid reaction between a tetrazine and a strained alkene or alkyne.Offers an alternative bioorthogonal strategy for conjugation if the scaffold is appropriately functionalized. wikipedia.orgacs.org

High-Throughput Screening Methodologies for Mechanistic Discovery in Chemical Biology

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds and for elucidating their mechanisms of action. nih.govnih.gov Libraries of pyridine-maleimide derivatives, synthesized using the advanced methodologies described above, could be screened against a wide range of biological targets to identify novel inhibitors or modulators of protein function.

Fluorescence-based assays are particularly well-suited for HTS. For example, a screen could be designed to identify inhibitors of a specific enzyme where the enzymatic activity results in a change in fluorescence. The pyridine-maleimide compounds could be tested for their ability to inhibit this change. nih.gov

Furthermore, chemoproteomic approaches can be employed to identify the protein targets of hit compounds from a screen. youtube.com This involves using a modified version of the pyridine-maleimide compound as a probe to covalently label its binding partners in a complex biological sample, such as a cell lysate. The labeled proteins can then be identified by mass spectrometry. youtube.com This approach can provide valuable insights into the mechanism of action of the compound and can help to identify new drug targets. youtube.com

Screening Method Principle Application for Pyridine-Maleimide Derivatives
Fluorescence-Based AssaysDetection of changes in fluorescence intensity or polarization upon compound binding or inhibition of an enzyme.Rapid and sensitive screening for inhibitors of specific biological processes. nih.gov
ChemoproteomicsUse of chemical probes to identify protein targets in a complex mixture.Elucidation of the mechanism of action of bioactive pyridine-maleimide compounds. youtube.com
Cell-Based Phenotypic ScreeningScreening for compounds that induce a specific cellular phenotype, such as cell death or differentiation.Discovery of compounds with novel biological activities and therapeutic potential. scispace.com

Novel Applications in Research Tools and Chemical Probes

The unique properties of the this compound scaffold make it an attractive candidate for the development of novel research tools and chemical probes. pageplace.denih.gov Chemical probes are small molecules that can be used to study and manipulate biological systems. nih.govplos.org

The maleimide group provides a reactive handle for covalent attachment to proteins, particularly to cysteine residues. uark.edu This allows for the development of activity-based probes (ABPs) that can be used to profile the activity of specific enzyme families. The pyridine ring, on the other hand, can be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for detection and visualization.

For instance, a fluorescent probe based on the pyridine-maleimide scaffold could be designed to selectively label a specific protein in living cells. This would allow for the real-time imaging of the protein's localization and dynamics. Similarly, a biotinylated probe could be used to isolate and identify the protein's binding partners.

The development of such probes would be invaluable for a wide range of applications in chemical biology, from fundamental studies of protein function to the development of new diagnostic and therapeutic agents. google.comnih.gov

Computational Design and Prediction of Reactivity and Interaction Mechanisms for Tailored Research Applications

Computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in the design and development of new molecules with tailored properties. mdpi.com DFT calculations can be used to predict the reactivity of the pyridine-maleimide scaffold and to model its interactions with biological targets. beilstein-journals.orgresearchgate.net

For example, DFT can be used to study the mechanism of the thiol-Michael addition reaction, providing insights into the factors that govern its rate and selectivity. rsc.org This information can be used to design more efficient and selective bioconjugation reagents.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding mode of pyridine-maleimide derivatives to their protein targets. nih.govrsc.org This can help to guide the design of more potent and selective inhibitors. The combination of computational design and experimental validation is a powerful strategy for the development of new chemical probes and therapeutic agents. mdpi.comrsc.org

Computational Method Application Benefit for Pyridine-Maleimide Research
Density Functional Theory (DFT)Prediction of reactivity, reaction mechanisms, and electronic properties.Rational design of more reactive and selective probes; understanding reaction pathways. mdpi.combeilstein-journals.org
Molecular DockingPrediction of the binding orientation of a small molecule to a protein target.Identification of potential biological targets and guidance for lead optimization. nih.gov
Molecular Dynamics (MD) SimulationsSimulation of the dynamic behavior of a molecule and its interactions over time.Understanding the stability of protein-ligand complexes and the mechanism of binding. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2,5-dione, and how is the reaction monitored for purity?

The compound is synthesized via alkylation of pyrrole-2,5-dione precursors using pyridin-3-ylmethyl halides. A typical procedure involves:

  • Step 1 : Deprotonation of pyrrole-2,5-dione with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
  • Step 2 : Alkylation with pyridin-3-ylmethyl iodide under reflux conditions for 6 hours .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) tracks reaction progress.
  • Validation : Post-synthesis, ¹H/¹³C NMR confirms structural integrity (e.g., pyridine protons at δ 8.6–7.4 ppm), and HRMS ensures molecular weight accuracy (<5 ppm error) .

Q. Table 1. Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1NaH, THF, 0°C → rt, 12 h78
2Pyridin-3-ylmethyl iodide, reflux85

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the dihedral angle (64.58°) between the pyridine and pyrrolidine-dione rings, critical for understanding conformational stability .
  • NMR spectroscopy : Identifies proton environments (e.g., pyrrolidine-dione carbonyls at δ ~170 ppm) and monitors purity .
  • Mass spectrometry : HRMS confirms the molecular ion ([M]+) with high precision .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Pyridine modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity at the maleimide C3 position.
  • Pyrrolidine-dione substitutions : Replace the methyl group with bulkier alkyl chains to improve membrane permeability.
  • Evaluation : Use enzyme inhibition assays (e.g., IC₅₀ determination for kinases) and cellular cytotoxicity profiling. Derivatives are synthesized via Suzuki-Miyaura coupling or reductive amination .

Q. What crystallographic insights explain the compound’s stability and reactivity?

  • Single-crystal X-ray analysis reveals weak C–H⋯π interactions (3.2–3.5 Å) that stabilize the crystal lattice, enhancing solubility in polar solvents .
  • The dihedral angle (64.58°) minimizes steric strain, allowing planar alignment during target binding. This rigidity preserves electrophilic reactivity at the maleimide C3 position, a key site for covalent inhibitor design .

Q. Table 2. NMR Spectral Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
H-3 (pyridine)8.66ddJ = 1.9, 4.8 Hz
C=O170.2sPyrrolidine-dione

Q. How should researchers resolve contradictions in synthetic yields or bioactivity data?

Discrepancies often arise from:

  • Reaction conditions : Temperature (reflux vs. rt) and solvent polarity (THF vs. DMF) .
  • Purification methods : Silica gel grade impacts yield and purity.

Q. Resolution strategies :

Reproduce methods with controlled variables (e.g., inert atmosphere).

Validate purity via orthogonal techniques (HPLC + NMR).

Standardize bioactivity assays (e.g., fixed enzyme concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.